molecular formula C24H27N3O5 B3003385 N-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899942-68-8

N-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B3003385
CAS No.: 899942-68-8
M. Wt: 437.496
InChI Key: CFCDBIKSNORBDW-UHFFFAOYSA-N
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Description

This compound belongs to the class of dihydropyrrolo[1,2-a]pyrazine carboxamides, characterized by a fused bicyclic pyrrolopyrazine core linked to substituted aromatic groups. The structure features:

  • A 3,4,5-trimethoxyphenyl moiety at position 1, a substitution pattern associated with enhanced solubility and bioactivity in medicinal chemistry (e.g., tubulin inhibition ).
  • A 2-methoxyphenyl carboxamide group at position 2, which may influence hydrogen-bonding interactions and pharmacokinetic properties.

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-29-19-10-6-5-8-17(19)25-24(28)27-13-12-26-11-7-9-18(26)22(27)16-14-20(30-2)23(32-4)21(15-16)31-3/h5-11,14-15,22H,12-13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCDBIKSNORBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the existing literature on its synthesis, biological evaluation, and mechanisms of action.

Synthesis and Characterization

The compound was synthesized using a multi-step process involving the reaction of 2-methoxyphenyl and 3,4,5-trimethoxyphenyl derivatives with dihydropyrrolo[1,2-a]pyrazine frameworks. Characterization of the compound was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Properties

The primary focus of research on this compound has been its anticancer activity. Studies have demonstrated that it exhibits significant antiproliferative effects against various cancer cell lines. Notably:

  • Cell Lines Tested : The compound has been evaluated against several human cancer cell lines including MDA-MB-231 (triple-negative breast cancer), SKBR-3 (HER2-positive breast cancer), and MCF-7 (estrogen receptor-positive breast cancer).
  • GI50 Values : The growth inhibition concentration (GI50) values were determined through MTT assays. For instance, one study reported a GI50 value of 1 nM against MDA-MB-231 cells, indicating potent activity compared to established drugs like methotrexate and nilotinib .
Cell Line GI50 (nM) Reference
MDA-MB-2311
SKBR-30.007
MCF-7>20

The mechanism underlying the anticancer activity appears to involve apoptosis induction. Morphological changes observed through fluorescence microscopy suggest that the compound triggers apoptotic pathways in cancer cells. Additionally, time-dependent studies indicated that prolonged exposure enhances cytotoxic effects, supporting the hypothesis that the compound may activate intrinsic apoptotic signaling pathways .

Additional Biological Activities

Beyond its anticancer properties, preliminary studies indicate potential antimicrobial and antiparasitic activities. The structural motifs present in the compound are known to influence various biological interactions:

  • Antimicrobial Activity : Related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antiparasitic Activity : Some derivatives have been tested against protozoan parasites like Trypanosoma cruzi and Leishmania infantum, demonstrating low micromolar potencies while maintaining low cytotoxicity towards human cells .

Case Studies

A recent case study explored the efficacy of this compound in combination therapies for breast cancer treatment. It was found that when used alongside conventional chemotherapeutics, it could enhance the overall cytotoxic effect while potentially reducing side effects associated with high-dose chemotherapy.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant antifungal properties. For instance, studies have shown that certain synthesized compounds within this class demonstrate moderate antifungal activity against various phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum . These findings suggest that N-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide could serve as a lead compound for developing new antifungal agents.

Cytotoxicity and Anticancer Potential
Recent investigations have focused on the cytotoxic effects of similar compounds derived from the pyrrolo[1,2-a]pyrazine framework. For example, derivatives have been tested for their ability to inhibit cancer cell proliferation. One study reported that specific derivatives exhibited promising cytotoxic activity against various cancer cell lines . This suggests potential applications in cancer therapeutics.

Agricultural Applications

Pesticidal Properties
The compound's structural analogs have been studied for their pesticidal properties. Compounds similar to this compound have shown effectiveness in controlling agricultural pests and diseases . The development of such bioactive compounds could lead to safer and more effective agricultural practices.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds. SAR studies on related compounds have identified key functional groups that enhance biological activity. For instance:

Functional Group Effect on Activity
Methoxy groupsIncrease solubility and bioavailability
Dihydropyrrole coreEnhances interaction with biological targets
Carboxamide moietyContributes to binding affinity

These insights can guide future modifications of this compound to improve its pharmacological profiles.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study 1: Antifungal Efficacy
    In vitro assays demonstrated that a derivative exhibited over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL . This performance was comparable to established fungicides.
  • Case Study 2: Cytotoxicity Screening
    A synthesized derivative was tested against multiple cancer cell lines and showed significant cytotoxic effects with IC50 values in the low micromolar range . This positions the compound as a candidate for further development in anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs from the evidence, focusing on structural motifs, substituents, and inferred properties:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-(2-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (Target) Dihydropyrrolo[1,2-a]pyrazine 3,4,5-Trimethoxyphenyl (position 1); 2-methoxyphenyl carboxamide (position 2) C₂₅H₂₈N₃O₅ ~466.5 (calculated) High methoxy content enhances solubility; carboxamide stabilizes binding interactions.
N-(3,5-Dimethoxyphenyl)-1-ethyl-6-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide () Dihydropyrrolo[1,2-a]pyrazine 3,5-Dimethoxyphenyl (position 1); ethyl and methyl groups (positions 1 and 6) C₂₁H₂₆N₃O₃ ~380.5 Reduced methoxy groups may lower solubility; alkyl substituents increase lipophilicity .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl (position 7); cyano, ester, and phenethyl groups C₃₀H₂₇N₅O₇ ~577.6 Nitro and cyano groups confer electron-withdrawing effects; ester functionalities enhance reactivity .
N,3-Dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide () Pyrazine-carboxamide 2-Nitrophenyl; methyl groups on pyrazine and amide nitrogen C₁₃H₁₃N₄O₃ ~279.3 Compact structure with nitro group; potential for π-stacking interactions .

Key Structural and Functional Differences

Substituent Effects on Solubility :

  • The target compound’s 3,4,5-trimethoxyphenyl group (three methoxy groups) likely improves aqueous solubility compared to analogs with fewer methoxy substituents (e.g., ’s 3,5-dimethoxyphenyl) .
  • Compounds with nitro groups () exhibit higher polarity but may face metabolic instability due to nitro reduction pathways .

Fused heterocycles in and introduce additional hydrogen-bond acceptors (e.g., ester, cyano groups), which may broaden biological target interactions .

Synthetic Accessibility: Analogs like are synthesized via hydrazinolysis and carboxamide coupling, suggesting the target compound could follow similar routes . ’s pyrazine-carboxamide employs acylation with trimethylacetyl chloride, a method adaptable to the target compound’s synthesis .

Research Implications and Limitations

  • Limitations : The evidence lacks experimental data (e.g., IC₅₀, solubility) for the target compound. Comparisons rely on structural extrapolation and properties of analogs.

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A typical approach involves reacting substituted α-chloroacetamides with heterocyclic precursors (e.g., pyrazolo[3,4-d]pyrimidinones) in polar aprotic solvents like DMF, with K₂CO₃ as a base to facilitate deprotonation and coupling. For example, describes a method using N-arylsubstituted α-chloroacetamides under reflux conditions to introduce substituents at specific positions . highlights the use of K₂CO₃ in DMF for thiol alkylation, which can be adapted for similar carboxamide syntheses .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and diastereotopic protons in the dihydropyrrolopyrazine core (e.g., shifts near δ 3.8–4.2 ppm for methoxy groups) .
  • HRMS (ESI) : For precise molecular weight validation (e.g., deviation < 2 ppm) .
  • IR Spectroscopy : To identify carboxamide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends .

Q. How does the methoxy substitution pattern influence physicochemical properties?

The 3,4,5-trimethoxyphenyl group enhances lipophilicity and may stabilize π-π stacking interactions, as seen in similar oxazole derivatives (). The 2-methoxyphenyl substituent introduces steric hindrance, potentially affecting solubility and crystallinity .

Advanced Research Questions

Q. How can researchers optimize low yields in the cyclization step during synthesis?

Low yields may arise from incomplete ring closure or side reactions. Strategies include:

  • Catalyst Screening : Use Pd(II) complexes (e.g., (en*)Pd(NO₃)₂) to stabilize transition states, as shown in for pyrazine-based cyclizations .
  • Solvent Optimization : Replace DMF with DMA or NMP to improve reaction homogeneity .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

Q. How to resolve contradictions in NMR data for stereoisomers or polymorphs?

Contradictory NMR signals (e.g., split peaks for diastereomers) can be addressed via:

  • X-ray Crystallography : demonstrates how crystallographic data (e.g., CCDC entries) can confirm absolute configuration and hydrogen bonding patterns .
  • VT-NMR : Variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of methoxy groups) .

Q. What strategies validate the biological activity of this compound in kinase inhibition assays?

  • Docking Studies : Compare the carboxamide’s binding mode with ATP-binding pockets using crystallographic data from (pyrazino[1,2-a]pyrazine analogs) .
  • SAR Analysis : Modify methoxy groups (e.g., replace 3,4,5-trimethoxy with mono/dimethoxy) to assess potency changes, as in .

Methodological Considerations

Q. How to analyze stability under physiological conditions (e.g., pH 7.4)?

  • HPLC-MS Stability Assays : Monitor degradation products over 24–72 hours.
  • pH-Dependent Solubility Tests : Use phosphate buffers to simulate bioavailability challenges .

Q. What computational tools predict metabolic pathways?

  • ADMET Predictors : Use PubChem’s computed properties (e.g., LogP, topological polar surface area) to estimate CYP450 metabolism ( excluded per guidelines) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies for methoxy groups to identify labile sites .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across studies?

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and ATP concentrations.
  • Control Compounds : Use staurosporine or dasatinib as benchmarks to normalize data .

Q. Why do solubility measurements vary between DMSO and aqueous buffers?

  • Aggregation Effects : Dynamic light scattering (DLS) can detect nanoparticle formation in aqueous media.
  • Co-solvent Methods : Gradually titrate DMSO stocks into PBS to avoid precipitation artifacts .

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